4-hydroxy-8-methoxy-N-(3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl)quinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-hydroxy-8-methoxy-N-(3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl)quinoline-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and a quinazolinone moiety, which is known for its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-8-methoxy-N-(3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl)quinoline-3-carboxamide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of Hydroxy and Methoxy Groups: The hydroxy and methoxy groups can be introduced via electrophilic aromatic substitution reactions using appropriate reagents such as methanol and hydroxylamine.
Formation of the Quinazolinone Moiety: The quinazolinone moiety can be synthesized by reacting anthranilic acid with formamide under heating conditions.
Coupling of the Quinoline and Quinazolinone Units: The final step involves coupling the quinoline and quinazolinone units through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the quinazolinone moiety, converting the oxo group to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline and quinazolinone rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a quinoline-3,4-dione derivative, while reduction of the quinazolinone moiety can yield a dihydroquinazolinol derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may exhibit interesting biological activities due to the presence of the quinoline and quinazolinone moieties. These activities could include antimicrobial, anticancer, and anti-inflammatory properties.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic effects. The quinoline and quinazolinone cores are known to interact with various biological targets, making them promising candidates for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers and dyes, due to its aromatic structure and functional groups.
Mechanism of Action
The mechanism of action of 4-hydroxy-8-methoxy-N-(3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl)quinoline-3-carboxamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The quinoline and quinazolinone moieties can bind to active sites of enzymes, inhibiting their activity or modulating their function. This interaction can affect various cellular pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-hydroxyquinoline-3-carboxamide: Lacks the methoxy and quinazolinone groups, potentially resulting in different biological activities.
8-methoxyquinoline-3-carboxamide: Lacks the hydroxy and quinazolinone groups, affecting its reactivity and biological properties.
N-(3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl)quinoline-3-carboxamide: Lacks the hydroxy and methoxy groups, which may alter its chemical reactivity and biological activity.
Uniqueness
The uniqueness of 4-hydroxy-8-methoxy-N-(3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl)quinoline-3-carboxamide lies in its combination of functional groups and structural features. The presence of both quinoline and quinazolinone moieties, along with hydroxy and methoxy groups, provides a unique set of chemical and biological properties that can be exploited in various scientific applications.
Properties
Molecular Formula |
C22H20N4O5 |
---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
8-methoxy-N-[3-(2-methoxyethyl)-4-oxoquinazolin-6-yl]-4-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C22H20N4O5/c1-30-9-8-26-12-24-17-7-6-13(10-15(17)22(26)29)25-21(28)16-11-23-19-14(20(16)27)4-3-5-18(19)31-2/h3-7,10-12H,8-9H2,1-2H3,(H,23,27)(H,25,28) |
InChI Key |
UUHZFUPKSHLOIG-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=NC2=C(C1=O)C=C(C=C2)NC(=O)C3=CNC4=C(C3=O)C=CC=C4OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.